(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-(4-chloro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUGPFVRPGHIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide , with CAS number 1327172-72-4 , is a synthetic derivative belonging to the class of chromene carboxamides. Its molecular formula is and it has a molecular weight of 431.3 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound includes a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of chlorine and methyl groups on the phenyl ring may enhance its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar functionalities have been reported to exhibit activity against a range of bacteria and fungi, indicating potential as an antimicrobial agent.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its pharmacological potential, especially concerning cytochrome P450 enzymes, which play a significant role in drug metabolism.
Case Studies and Research Findings
Several studies have focused on the biological effects of chromene derivatives:
- Antitumor Efficacy : A study demonstrated that chromene derivatives could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
- Antimicrobial Activity : Research indicated that related compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain chromene derivatives could inhibit CYP450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, enhancing therapeutic effects.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
